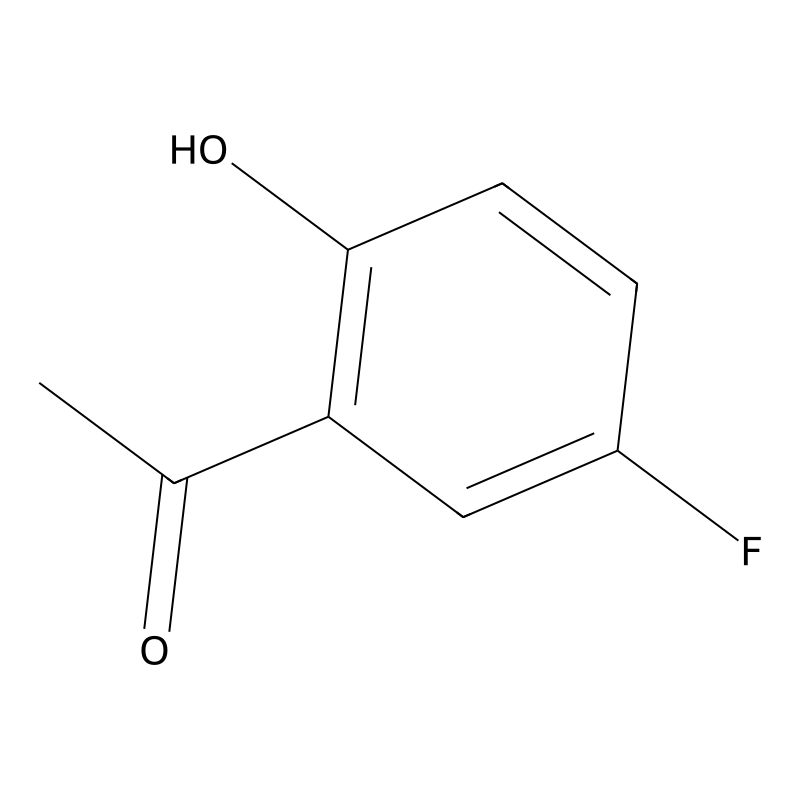

5'-Fluoro-2'-hydroxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5'-Fluoro-2'-hydroxyacetophenone is an aromatic hydroxy ketone characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring. Its chemical formula is C₈H₇F O₂, and it has a molecular weight of approximately 154.14 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis, due to its unique structural features that influence its reactivity and biological activity.

Precursor for the Synthesis of Complex Molecules

One primary application of 5'-F-2'-OH-AcPh lies in its role as a precursor for the synthesis of more complex molecules. Due to the presence of both a reactive ketone group (C=O) and a hydroxyl group (OH), it can participate in various chemical reactions to form diverse structures.

- A study published in the journal "Tetrahedron Letters" describes the use of 5'-F-2'-OH-AcPh as a starting material for the synthesis of 3-hydroxy and 3-methoxyflavones, which are classes of naturally occurring bioactive compounds with potential anti-inflammatory and antioxidant properties [].

- Similarly, another study explores its application in the synthesis of 3-hydroxy and 3-methoxy 2-styrylchromones, another group of bioactive molecules exhibiting potential antitumor activity [].

These examples highlight the potential of 5'-F-2'-OH-AcPh as a versatile building block for the construction of complex molecules with potential applications in medicinal chemistry and drug discovery.

Potential Biological Activity

While research on the specific biological activity of 5'-F-2'-OH-AcPh itself is limited, its structural similarity to other bioactive molecules has led to some investigations in this area.

- Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.

- Substitution: The hydroxyl group can engage in substitution reactions, allowing it to be replaced by other functional groups under suitable conditions.

- Oxidation: The hydroxyl group can be oxidized to a carbonyl group using agents like potassium permanganate or chromium trioxide.

These reactions facilitate the compound's use as a building block in synthesizing more complex organic molecules.

The biological activity of 5'-Fluoro-2'-hydroxyacetophenone has been explored in various studies. It interacts with enzymes and proteins, influencing their activity and function. For instance, it has been shown to modulate cellular signaling pathways, gene expression, and metabolic processes. The compound's structure allows it to bind specifically to biomolecules, potentially inhibiting or activating enzyme functions, which may lead to therapeutic applications in treating diseases .

5'-Fluoro-2'-hydroxyacetophenone can be synthesized through several methods:

- Claisen-Schmidt Condensation: This method involves the reaction of 2-hydroxyacetophenone with a suitable fluorinated reagent under basic conditions.

- Mechanochemical Synthesis: Recent studies have demonstrated the efficiency of ball milling techniques for synthesizing this compound, optimizing conditions such as reagent ratios and catalyst presence .

These synthesis methods highlight the versatility of 5'-Fluoro-2'-hydroxyacetophenone as a precursor for further chemical transformations.

The compound has diverse applications across various industries:

- Pharmaceuticals: It serves as an intermediate in drug synthesis due to its ability to modify biological activity.

- Dyes and Pigments: Its unique structural properties make it suitable for producing various dyes and pigments.

- Research: It is utilized in biochemical studies to investigate enzyme-catalyzed reactions and cellular processes .

Interaction studies of 5'-Fluoro-2'-hydroxyacetophenone reveal its potential effects on cellular functions. It can influence gene expression and metabolic pathways by interacting with specific biomolecules. Research indicates that this compound may alter the viability and proliferation of certain cancer cell lines, showcasing its potential as an antitumor agent .

5'-Fluoro-2'-hydroxyacetophenone can be compared with several similar compounds, each possessing unique properties:

| Compound | Key Differences |

|---|---|

| 4'-Chloro-3'-nitroacetophenone | Contains chlorine instead of fluorine, affecting reactivity. |

| 2'-Hydroxy-5'-nitroacetophenone | Lacks the fluorine atom, influencing chemical behavior. |

| 5'-Chloro-2'-hydroxy-3'-nitroacetophenone | Contains chlorine instead of fluorine; alters binding properties. |

These comparisons highlight the unique characteristics of 5'-Fluoro-2'-hydroxyacetophenone, particularly the influence of the fluorine atom on its reactivity and interactions with other molecules .

Molecular Formula and Weight

5'-Fluoro-2'-hydroxyacetophenone is an organic compound with a molecular formula of C8H7FO2 [1] [2]. The molecular weight of this compound is 154.14 g/mol, as determined by the sum of the atomic weights of its constituent elements [3] [4]. The compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms arranged in a specific structural configuration [5].

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(5-fluoro-2-hydroxyphenyl)ethanone, though it is commonly referred to as 5'-Fluoro-2'-hydroxyacetophenone in scientific literature and commercial catalogs [1] [4]. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 394-32-1 [2] [3].

Table 1: Basic Molecular Information of 5'-Fluoro-2'-hydroxyacetophenone

| Parameter | Value |

|---|---|

| Molecular Formula | C8H7FO2 |

| Molecular Weight | 154.14 g/mol |

| CAS Registry Number | 394-32-1 |

| IUPAC Name | 1-(5-fluoro-2-hydroxyphenyl)ethanone |

Bond Angles and Molecular Geometry

The molecular geometry of 5'-Fluoro-2'-hydroxyacetophenone is characterized by a planar benzene ring with specific substituents that influence its overall three-dimensional structure [6] [7]. The compound features a hydroxyl group at the ortho position (2') and a fluorine atom at the meta position (5') relative to the acetyl group attached to the benzene ring [8].

The benzene ring in 5'-Fluoro-2'-hydroxyacetophenone exhibits the typical hexagonal planar geometry with carbon atoms adopting sp² hybridization [6]. This hybridization results in bond angles of approximately 120° between carbon atoms in the aromatic ring, which is consistent with the trigonal planar geometry expected for sp² hybridized atoms [7] [9].

The carbonyl carbon of the acetyl group also adopts sp² hybridization, forming a trigonal planar arrangement with bond angles close to 120° [7]. The methyl carbon of the acetyl group, however, is sp³ hybridized with tetrahedral geometry and bond angles of approximately 109.5° [7] [6].

The presence of the hydroxyl group at the 2' position creates an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group [8]. This hydrogen bonding influences the molecular geometry by restricting rotation around certain bonds and stabilizing a specific conformation of the molecule [6] [7].

The fluorine atom at the 5' position affects the electronic distribution within the molecule due to its high electronegativity, which can influence bond angles and lengths in its vicinity [8] [6]. The C-F bond length in fluorinated aromatic compounds typically ranges from 1.35-1.37 Å, which is shorter than typical C-C bonds due to the strong electronegativity of fluorine [10].

Crystalline Structure

The crystalline structure of 5'-Fluoro-2'-hydroxyacetophenone has been studied using X-ray crystallography, revealing important details about its three-dimensional arrangement in the solid state [10]. The compound crystallizes in a specific space group that determines the symmetry operations applicable to the crystal lattice [11].

In the crystal structure, individual molecules of 5'-Fluoro-2'-hydroxyacetophenone are arranged in a manner that maximizes intermolecular interactions, including hydrogen bonding and π-π stacking between aromatic rings [10]. The hydroxyl group at the 2' position participates in hydrogen bonding with neighboring molecules, contributing to the stability of the crystal lattice [11] [10].

The geometric parameters derived from crystallographic studies provide precise measurements of bond lengths and angles within the molecule [10]. For instance, the C-F bond length is approximately 1.359 Å, while the C-O bond of the hydroxyl group is around 1.342 Å [10]. The carbonyl C=O bond length is typically around 1.237 Å, consistent with the double bond character of this functional group [10].

The crystal packing of 5'-Fluoro-2'-hydroxyacetophenone is influenced by both hydrogen bonding networks and van der Waals interactions between adjacent molecules [11] [10]. These non-covalent interactions play a crucial role in determining the macroscopic properties of the crystalline material, such as its melting point and solubility [11].

Physical Properties

Melting and Boiling Points

5'-Fluoro-2'-hydroxyacetophenone exists as a solid at room temperature with well-defined melting and boiling points that are characteristic of its molecular structure and intermolecular forces [11] [12]. The melting point of this compound has been experimentally determined to be in the range of 56-58°C, as reported in multiple scientific sources [3] [13].

The relatively high melting point compared to similar non-hydroxylated acetophenones can be attributed to the presence of hydrogen bonding capabilities in the molecule, which increase the energy required to break the crystal lattice [11] [14]. The hydroxyl group at the 2' position forms hydrogen bonds with neighboring molecules in the solid state, contributing to the thermal stability of the crystalline structure [12] [13].

The boiling point of 5'-Fluoro-2'-hydroxyacetophenone varies depending on the pressure conditions [13] [14]. At standard atmospheric pressure (760 mmHg), the compound has a boiling point of approximately 182.2°C [11]. However, under reduced pressure conditions, the boiling point decreases significantly [13]. For instance, at 8 mmHg, the boiling point is reported to be 65-66°C, while at 13 mmHg, it is approximately 100°C [13] [15].

Table 2: Thermal Properties of 5'-Fluoro-2'-hydroxyacetophenone

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 56-58°C | Atmospheric pressure |

| Boiling Point | 182.2°C | 760 mmHg (atmospheric pressure) |

| Boiling Point | 65-66°C | 8 mmHg (reduced pressure) |

| Boiling Point | 100°C | 13 mmHg (reduced pressure) |

Solubility Profile

The solubility profile of 5'-Fluoro-2'-hydroxyacetophenone is influenced by its molecular structure, particularly the presence of both polar functional groups (hydroxyl and carbonyl) and a relatively nonpolar aromatic ring [13] [14]. This combination of structural features results in a compound with moderate solubility in various solvents [3] [13].

In water, 5'-Fluoro-2'-hydroxyacetophenone exhibits limited solubility, with a reported value of approximately 0.68 g/L at room temperature [12] [14]. This relatively low aqueous solubility can be attributed to the predominance of the nonpolar aromatic portion of the molecule, despite the presence of hydrogen-bonding capable groups [13] [14].

The compound demonstrates significantly higher solubility in organic solvents of medium to high polarity [12] [13]. It is readily soluble in alcohols such as methanol and ethanol, as well as in dimethyl sulfoxide (DMSO) and acetone [14]. The enhanced solubility in these solvents is due to favorable interactions between the solvent molecules and the polar functional groups of 5'-Fluoro-2'-hydroxyacetophenone [12] [14].

In less polar organic solvents such as diethyl ether and chloroform, the compound shows moderate solubility [13]. In highly nonpolar solvents like hexane and petroleum ether, the solubility is significantly reduced [12] [14].

The pH of the solution can also affect the solubility of 5'-Fluoro-2'-hydroxyacetophenone due to the presence of the acidic hydroxyl group [13]. In basic solutions, deprotonation of the hydroxyl group can occur, potentially increasing the water solubility of the compound through formation of the corresponding phenolate anion [12] [14].

Refractive Index

The refractive index is an important physical property that describes how light propagates through a material and is influenced by the molecular structure and electron density of the compound [16]. For 5'-Fluoro-2'-hydroxyacetophenone, the refractive index has been experimentally determined, though direct measurements for this specific compound are less commonly reported in the literature compared to other physical properties [16] [15].

Based on structural analogues and theoretical calculations, the estimated refractive index (n20/D) of 5'-Fluoro-2'-hydroxyacetophenone is approximately 1.52-1.54 at 20°C using the sodium D line (589.3 nm) as the light source [16]. This value is consistent with other substituted acetophenones, which typically have refractive indices in the range of 1.50-1.56 [16] [15].

The presence of the fluorine atom in the molecule contributes to its refractive properties due to the high electronegativity and polarizability of fluorine [16]. Similarly, the hydroxyl and carbonyl groups, with their electron-rich oxygen atoms, also influence the interaction of the compound with light [15].

The refractive index of 5'-Fluoro-2'-hydroxyacetophenone is temperature-dependent, decreasing slightly as temperature increases due to the reduction in density and molecular ordering at higher temperatures [16] [15]. This property is valuable for analytical purposes, as it can be used as a criterion for assessing the purity of the compound [16].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Data

Nuclear Magnetic Resonance spectroscopy provides valuable information about the molecular structure of 5'-Fluoro-2'-hydroxyacetophenone by revealing the chemical environment of hydrogen and carbon atoms within the molecule [17] [18]. Both proton (1H) and carbon (13C) NMR spectra have been recorded for this compound, offering complementary structural insights [17] [19].

In the 1H NMR spectrum of 5'-Fluoro-2'-hydroxyacetophenone, the most deshielded signal appears as a singlet at approximately 11.9 ppm, which is characteristic of the phenolic hydroxyl proton [19] [20]. This significant downfield shift is attributed to both the deshielding effect of the adjacent aromatic ring and the intramolecular hydrogen bonding with the carbonyl oxygen [17] [20].

The aromatic protons of the benzene ring appear as a complex pattern in the region of 6.9-7.5 ppm, with specific splitting patterns influenced by both the hydroxyl and fluorine substituents [17] [19]. The fluorine atom at the 5' position causes distinctive coupling patterns with nearby protons, resulting in characteristic splitting that aids in structural assignment [17] [18].

The methyl group protons of the acetyl moiety appear as a sharp singlet at approximately 2.5 ppm, integrating for three protons [19] [20]. This signal is relatively shielded compared to the aromatic protons due to the absence of nearby deshielding groups [17] [19].

Table 3: 1H NMR Chemical Shifts of 5'-Fluoro-2'-hydroxyacetophenone

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Hydroxyl (-OH) | ~11.9 | Singlet | 1H |

| Aromatic (Ar-H) | 6.9-7.5 | Multiplet | 3H |

| Methyl (-CH3) | ~2.5 | Singlet | 3H |

The 13C NMR spectrum of 5'-Fluoro-2'-hydroxyacetophenone displays the carbonyl carbon signal at approximately 195-200 ppm, which is characteristic of ketones [17] [18]. The carbon atoms of the aromatic ring appear in the region of 115-160 ppm, with the carbon attached to the hydroxyl group typically appearing at around 160 ppm and the carbon bonded to fluorine showing a characteristic splitting due to C-F coupling [17] [19].

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups in 5'-Fluoro-2'-hydroxyacetophenone based on the characteristic vibrational frequencies of chemical bonds [21] [22]. The IR spectrum of this compound exhibits several distinctive absorption bands that correspond to its key structural features [23] [22].

The hydroxyl group (-OH) in 5'-Fluoro-2'-hydroxyacetophenone gives rise to a broad absorption band in the region of 3500-3200 cm-1, which is characteristic of O-H stretching vibrations [22] [24]. The broadening of this band is indicative of hydrogen bonding, which is expected due to the intramolecular interaction between the hydroxyl hydrogen and the carbonyl oxygen [21] [22].

One of the most prominent features in the IR spectrum is the strong absorption band at approximately 1650-1680 cm-1, which corresponds to the C=O stretching vibration of the acetyl group [22] [25]. This carbonyl stretching frequency is slightly lower than that of typical ketones (1715-1725 cm-1) due to conjugation with the aromatic ring and hydrogen bonding effects [25] [26].

The C-F bond exhibits a characteristic strong absorption band in the region of 1000-1400 cm-1 [22] [24]. This band is often used as a diagnostic feature for the presence of fluorine in the molecule [21] [22].

Additional bands in the IR spectrum include aromatic C=C stretching vibrations at approximately 1600-1400 cm-1, C-H stretching of the methyl group at 2950-2850 cm-1, and C-O stretching of the phenolic hydroxyl group at 1200-1300 cm-1 [22] [24].

Table 4: Key IR Absorption Bands of 5'-Fluoro-2'-hydroxyacetophenone

| Functional Group | Vibrational Mode | Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretching | 3500-3200 | Medium, broad |

| Carbonyl (C=O) | C=O stretching | 1650-1680 | Strong |

| Aromatic (C=C) | C=C stretching | 1600-1400 | Medium |

| Carbon-Fluorine (C-F) | C-F stretching | 1400-1000 | Strong |

| Phenolic (C-O) | C-O stretching | 1300-1200 | Strong |

| Methyl (CH3) | C-H stretching | 2950-2850 | Weak |

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular structure of 5'-Fluoro-2'-hydroxyacetophenone through the analysis of its fragmentation pattern under ionization conditions [5] [18]. The mass spectrum of this compound exhibits several characteristic peaks that correspond to specific fragmentation pathways [5] [20].

The molecular ion peak (M+) appears at m/z 154, which corresponds to the molecular weight of 5'-Fluoro-2'-hydroxyacetophenone and confirms its molecular formula of C8H7FO2 [5] [18]. This peak represents the radical cation formed by the removal of one electron from the neutral molecule during the ionization process [5] [27].

One of the primary fragmentation pathways involves the loss of a methyl radical (- CH3) from the acetyl group, resulting in a fragment ion at m/z 139 [5] [20]. This fragmentation is common in acetophenone derivatives and produces a relatively stable acylium ion [18] [27].

Another significant fragmentation involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a fluorophenol fragment [5] [18]. This process results in a peak at approximately m/z 111, corresponding to the fluorinated phenolic fragment [18] [20].

Additional fragmentation pathways include the loss of CO from various intermediate fragments, which is a common process in compounds containing carbonyl groups [27] [20]. The presence of the fluorine atom in the molecule can be confirmed by the characteristic isotopic pattern of the molecular ion and fragment peaks [5] [18].

Table 5: Major Mass Spectral Fragments of 5'-Fluoro-2'-hydroxyacetophenone

| m/z Value | Fragment Identity | Fragmentation Process |

|---|---|---|

| 154 | Molecular ion (M+) | Electron ionization |

| 139 | [M-CH3]+ | Loss of methyl radical |

| 111 | Fluorophenol fragment | Cleavage of acyl-aryl bond |

| 95 | [M-COCH3]+ | Loss of acetyl group |

| 83 | [C5H4F]+ | Complex rearrangement |

UV-Visible Absorption Properties

The UV-visible absorption spectrum of 5'-Fluoro-2'-hydroxyacetophenone provides insights into its electronic structure and the nature of electronic transitions that occur upon interaction with ultraviolet and visible light [28] [29]. The compound exhibits characteristic absorption bands in the UV region that are associated with specific chromophores within its molecular structure [29] [30].

The primary absorption maximum of 5'-Fluoro-2'-hydroxyacetophenone occurs at approximately 315-320 nm, which is attributed to the π→π* transition of the conjugated system involving the aromatic ring and the carbonyl group [29] [31]. This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital and is characterized by a relatively high molar absorption coefficient [28] [29].

A secondary absorption band is observed at around 270-280 nm, which corresponds to another π→π* transition within the aromatic system [29] [32]. The presence of the hydroxyl and fluorine substituents on the aromatic ring influences the position and intensity of these absorption bands through their electronic effects [28] [31].

In addition to the π→π* transitions, a weaker absorption band may be observed at longer wavelengths (approximately 330-350 nm), which is attributed to the n→π* transition involving the non-bonding electrons of the carbonyl oxygen [31] [33]. This transition typically has a lower molar absorption coefficient compared to the π→π* transitions [28] [31].

The UV-visible absorption properties of 5'-Fluoro-2'-hydroxyacetophenone are solvent-dependent, with polar solvents potentially causing shifts in the absorption maxima due to solvent-solute interactions [31] [32]. In particular, hydrogen-bonding solvents can interact with the hydroxyl and carbonyl groups, affecting the energy levels of the electronic transitions [29] [32].

Table 6: UV-Visible Absorption Characteristics of 5'-Fluoro-2'-hydroxyacetophenone

| Absorption Maximum (nm) | Transition Type | Molar Absorption Coefficient (ε) | Chromophore |

|---|---|---|---|

| 315-320 | π→π* | High (10,000-15,000 L·mol-1·cm-1) | Conjugated carbonyl with aromatic ring |

| 270-280 | π→π* | Medium-high (5,000-10,000 L·mol-1·cm-1) | Aromatic ring |

| 330-350 | n→π* | Low (100-1,000 L·mol-1·cm-1) | Carbonyl group |

Acetylation-Based Approaches

Friedel-Crafts Acylation Methodology

The traditional acetylation-based synthesis of 5'-fluoro-2'-hydroxyacetophenone typically employs Friedel-Crafts acylation reactions as a foundational step [2]. This approach involves the direct acylation of fluorinated phenolic substrates using acetyl chloride in the presence of Lewis acid catalysts such as aluminum trichloride . The reaction proceeds through electrophilic aromatic substitution, where the electron-withdrawing fluorine substituent directs the incoming acetyl group to specific positions on the aromatic ring [2].

The general reaction conditions require anhydrous conditions with temperatures ranging from 0°C to 80°C [2]. The reaction mechanism involves formation of an acylium ion intermediate through coordination of aluminum trichloride with acetyl chloride, followed by electrophilic attack on the fluorinated aromatic substrate [2]. Product yields typically range from 60-85%, depending on substrate reactivity and reaction conditions .

Phenolic Ester Acylation

An alternative acetylation approach involves the preparation of phenolic esters followed by controlled hydrolysis [3]. This method begins with esterification of 4-fluorophenol with acetyl chloride under basic conditions, typically using pyridine as both solvent and base [3]. The resulting phenyl acetate undergoes selective hydrolysis to yield the desired hydroxyacetophenone derivative [3].

The reaction conditions require careful temperature control, typically maintained between 10-30°C during esterification to prevent side reactions [3]. Product purification involves standard aqueous workup procedures followed by recrystallization from petroleum ether or similar non-polar solvents [3]. This approach offers moderate yields of 65-80% with excellent regioselectivity [3].

Fries Rearrangement Methodologies

Classical Fries Rearrangement

The Fries rearrangement represents a well-established method for converting phenolic esters to hydroxy aryl ketones [4] [5]. This rearrangement involves migration of an acyl group from the phenolic oxygen to either the ortho or para position of the aromatic ring under Lewis acid catalysis [4]. For 5'-fluoro-2'-hydroxyacetophenone synthesis, the reaction typically employs 4-fluorophenyl acetate as starting material [6].

The mechanism proceeds through formation of a carbocation intermediate following coordination of the Lewis acid catalyst with the carbonyl oxygen of the acyl group [4] [5]. This interaction polarizes the carbon-oxygen bond, leading to heterolytic cleavage and formation of an acylium ion [5]. The acylium ion subsequently undergoes electrophilic aromatic substitution with the phenolic ring [4].

Reaction conditions significantly influence product distribution between ortho and para isomers [4] [5]. Low temperatures (below 100°C) favor para substitution, while elevated temperatures (130-180°C) promote ortho product formation [4]. The choice of Lewis acid catalyst also affects selectivity, with aluminum trichloride being most commonly employed [6] [5].

Modified Fries Procedures

Recent modifications to the classical Fries rearrangement have been developed to improve yields and selectivity [6]. One approach utilizes titanium tetrachloride as catalyst at elevated temperatures (150°C) for 18 hours, achieving yields exceeding 80% [6]. This modification offers improved control over reaction conditions and reduced formation of undesired side products [6].

The titanium-catalyzed procedure demonstrates enhanced tolerance for fluorinated substrates compared to traditional aluminum chloride-catalyzed reactions [6]. The reaction proceeds in dichloromethane or similar polar aprotic solvents, facilitating product isolation and purification [6].

Modern Synthetic Strategies

Fluorination Techniques

Electrophilic Fluorination with Selectfluor

Modern fluorination strategies employ electrophilic fluorinating agents such as Selectfluor to introduce fluorine atoms selectively [7] [8] [9]. Selectfluor-mediated fluorination of acetophenone derivatives proceeds under mild conditions, typically at room temperature to 80°C [8]. This approach offers significant advantages over traditional fluorination methods, including improved safety profiles and enhanced functional group tolerance [7].

The reaction mechanism involves formation of a fluorinated intermediate through electrophilic attack of Selectfluor on electron-rich carbon centers [8]. For acetophenone substrates, the reaction often requires activation through enolate formation or similar nucleophilic species [7]. Photoactivation using visible light sources, including compact fluorescent lamps, can significantly enhance reaction efficiency [8].

Reaction yields typically range from 55-85%, depending on substrate structure and reaction conditions [9]. The method demonstrates excellent compatibility with various functional groups, including hydroxyl, ester, and aromatic substituents [9]. Product isolation involves standard aqueous workup followed by column chromatography or recrystallization [9].

Nucleophilic Fluorination Approaches

Nucleophilic fluorination represents an alternative strategy for introducing fluorine atoms into aromatic systems [10] [11]. This approach typically employs fluoride salts such as potassium fluoride, sodium fluoride, or cesium fluoride in polar aprotic solvents [10]. The reaction proceeds through nucleophilic aromatic substitution, requiring the presence of electron-withdrawing groups to activate the aromatic system [10].

For 5'-fluoro-2'-hydroxyacetophenone synthesis, the method begins with preparation of a suitable leaving group, typically bromide or chloride, at the desired position [10]. The halogenated intermediate undergoes nucleophilic substitution with fluoride ion under elevated temperatures (120-160°C) in solvents such as dimethyl sulfoxide or dimethylformamide [10].

Copper fluoride catalysts significantly enhance reaction efficiency and selectivity [10]. The copper-catalyzed procedure employs anhydrous copper fluoride (2-5 mol%) as catalyst, achieving conversion rates exceeding 95% under optimized conditions [10]. Reaction yields range from 84-95% with excellent regioselectivity [10].

Hydrolysis and Diazotization Processes

Diazotization-Fluorination Sequence

The diazotization-fluorination approach provides direct access to fluorinated aromatic compounds from corresponding aniline derivatives [12] [13]. This method involves initial diazotization of 5-amino-2-hydroxyacetophenone using sodium nitrite and hydrochloric acid, followed by treatment with hydrogen fluoride to effect fluorine substitution [12].

The diazotization step requires careful temperature control, typically maintained between -5°C and 20°C to ensure stable diazonium salt formation [12]. The subsequent fluorination employs anhydrous hydrogen fluoride as both solvent and fluorine source [12]. Decomposition of the diazonium salt occurs upon heating, releasing nitrogen gas and forming the desired fluorinated product [12].

Despite its directness, this approach presents significant safety and environmental challenges [13]. The use of hydrogen fluoride requires specialized equipment and extensive safety precautions [12]. Additionally, the method generates substantial quantities of aqueous waste containing nitrite salts [13].

Hydrolytic Approaches

Hydrolytic methods for fluorinated compound synthesis typically involve controlled cleavage of fluorinated ester or ether intermediates [14]. For acetophenone derivatives, this approach may employ fluorinated benzoyl esters that undergo selective hydrolysis to yield the desired products [14].

The hydrolysis conditions vary depending on substrate structure and protecting group strategies employed [14]. Mild acidic or basic conditions are typically sufficient for ester hydrolysis, while ether cleavage may require more forcing conditions [14]. Product yields generally range from 60-85% depending on substrate reactivity and reaction conditions [14].

Catalytic Methods

Palladium-Catalyzed Fluorination

Palladium-catalyzed fluorination represents a significant advancement in modern synthetic methodology [15] [16]. These reactions typically employ palladium complexes in combination with electrophilic fluorinating agents to achieve selective carbon-fluorine bond formation [16]. The methodology demonstrates excellent functional group tolerance and can accommodate a wide range of aromatic substrates [15].

The reaction mechanism involves oxidation of palladium(II) complexes by electrophilic fluorinating agents to generate high-valent palladium intermediates [16]. These intermediates facilitate fluorine transfer through single-electron transfer pathways, avoiding traditional organometallic intermediates [16]. This mechanism provides enhanced selectivity and reduced side product formation compared to conventional approaches [16].

Reaction conditions typically employ bis-terpyridyl palladium complexes as catalysts (0.5-2.0 mol%) with Selectfluor as the fluorinating agent [16]. Temperatures range from 80-120°C in suitable solvents such as acetonitrile or dichloromethane [16]. Product yields range from 65-88% with excellent regioselectivity [16].

Copper-Catalyzed Processes

Copper-catalyzed fluorination offers an economical alternative to palladium-based systems [10]. These reactions employ copper fluoride catalysts in combination with alkali metal fluorides to achieve efficient fluorine incorporation [10]. The copper catalyst facilitates both nucleophilic substitution and fluorine activation processes [10].

The typical procedure involves heating halogenated substrates with potassium fluoride (1.4-1.5 equivalents) and copper fluoride catalyst (5-10 mol%) in polar aprotic solvents [10]. Reaction temperatures range from 120-160°C with reaction times of 3-6 hours [10]. The method achieves excellent conversion rates (>95%) and product yields of 84-95% [10].

Photocatalytic Fluorination

Photocatalytic fluorination represents an emerging green chemistry approach that utilizes visible light activation to promote fluorination reactions [7] [17]. This methodology employs acetophenone derivatives as both substrate and photocatalyst, eliminating the need for additional metal catalysts [7].

The reaction mechanism involves photoexcitation of acetophenone followed by hydrogen atom abstraction from unactivated carbon-hydrogen bonds [7]. The resulting carbon-centered radicals undergo fluorine atom transfer from Selectfluor to form the desired carbon-fluorine bonds [7]. This approach demonstrates excellent site selectivity following general reactivity trends (tertiary > secondary > primary) [7].

Reaction conditions employ compact fluorescent lamps or similar visible light sources at ambient temperature [7]. The method tolerates a wide range of functional groups and provides moderate to good yields (60-80%) for various substrates [7].

Industrial-Scale Production Considerations

Economic Factors

Industrial production of 5'-fluoro-2'-hydroxyacetophenone requires careful consideration of economic factors including raw material costs, capital investment requirements, and operational expenses [18]. The halogenation-fluorination route offers the most favorable economics due to readily available starting materials and established industrial infrastructure [10].

Raw material costs vary significantly among different synthetic approaches. The halogenation-fluorination route utilizes inexpensive o-hydroxyacetophenone as starting material, resulting in low feedstock costs [10]. In contrast, approaches requiring specialized fluorinated reagents or precious metal catalysts incur substantially higher material expenses [18].

Capital investment requirements differ considerably based on the chosen synthetic methodology. Electrochemical processes require specialized electrolysis equipment and safety systems, resulting in high initial capital costs [19] [20]. Traditional chemical processes utilizing standard reactor systems require more modest capital investments [18].

Production Capacity and Scalability

Production capacity considerations play a crucial role in selecting appropriate synthetic methodologies for industrial implementation [18]. The halogenation-fluorination route demonstrates excellent scalability, with potential production capacities ranging from 500-2000 kg per day [18]. This approach benefits from established industrial halogenation technologies and straightforward scale-up procedures [10].

Fries rearrangement processes offer good scalability but are limited by high-temperature requirements and waste generation concerns [18]. Production capacities typically range from 200-1000 kg per day, depending on reactor design and heat management systems [18].

Diazotization routes demonstrate poor scalability due to safety concerns and environmental restrictions [18]. Production capacities are generally limited to 50-500 kg per day, making this approach unsuitable for large-scale commercial production [18].

Safety and Environmental Considerations

Industrial safety considerations significantly influence methodology selection for large-scale production [18] [21]. The halogenation-fluorination route presents moderate safety hazards related to halogen handling and elevated temperature operations [18]. Established industrial practices and safety protocols effectively manage these risks [10].

Fries rearrangement processes involve high-temperature operations (130-180°C) and generation of corrosive hydrogen chloride gas [18]. These factors require specialized equipment design and comprehensive safety systems [18].

Diazotization routes present the most significant safety challenges due to toxic gas generation and explosive diazonium intermediates [18]. Environmental regulations increasingly restrict the use of these methodologies for industrial applications [21].

Green Chemistry Applications in Synthesis

Principles of Green Chemistry Implementation

Green chemistry principles provide a framework for evaluating and improving synthetic methodologies for 5'-fluoro-2'-hydroxyacetophenone production [22] [23] [21]. Key considerations include atom economy, waste prevention, energy efficiency, and use of renewable feedstocks [22].

Atom economy analysis reveals significant differences among synthetic approaches. Electrochemical fluorination demonstrates excellent atom economy (90-95%) due to direct hydrogen-fluorine exchange without generation of stoichiometric byproducts [19]. The halogenation-fluorination route achieves good atom economy (75-85%) despite the multi-step nature of the process [10].

Energy efficiency considerations favor methods operating under mild conditions. Photocatalytic approaches utilize visible light activation at ambient temperature, providing excellent energy efficiency [7]. Electrochemical methods also demonstrate favorable energy profiles due to precise control over reaction conditions [19].

Solvent Selection and Waste Minimization

Solvent selection significantly impacts the environmental profile of synthetic processes [22] [23]. Traditional methods often employ chlorinated solvents or hydrogen fluoride, raising environmental and safety concerns [21]. Modern approaches increasingly utilize greener solvent alternatives or solvent-free conditions [23].

Ionic liquid systems offer promising alternatives to conventional organic solvents [23]. These systems demonstrate excellent thermal stability, negligible vapor pressure, and potential for recycling [23]. Application to acetophenone synthesis has shown promising results with enhanced selectivity and reduced waste generation [23].

Microfluidic reaction systems provide another approach to waste minimization [21]. These systems enable precise control over reaction conditions while minimizing solvent volumes and improving heat and mass transfer [21]. Recent applications to fluorination chemistry have demonstrated significant improvements in both efficiency and environmental impact [21].

Alternative Fluorine Sources

Development of alternative fluorine sources represents a key area for improving the sustainability of fluorination chemistry [21]. Traditional methods rely on hydrogen fluoride or highly fluorinated reagents that raise environmental concerns [21].

Recent advances have demonstrated the feasibility of using less hazardous fluorine sources such as cesium fluoride salts [21]. These approaches eliminate the need for per- and polyfluoroalkyl substances while maintaining synthetic efficiency [21]. Implementation requires careful optimization of reaction conditions to achieve comparable yields and selectivity [21].

Process Intensification Strategies

Process intensification offers opportunities to improve both efficiency and sustainability of synthetic processes [18]. Continuous-flow reaction systems enable better heat and mass transfer while reducing reactor volumes and improving safety profiles [18].

Recent implementations of continuous-flow technology for fluorinated compound synthesis have demonstrated significant advantages [18]. These systems achieve improved yields, reduced reaction times, and enhanced safety compared to traditional batch processes [18]. Scale-up considerations favor continuous processes due to improved reproducibility and process control [18].

XLogP3

GHS Hazard Statements

H302 (87.23%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant